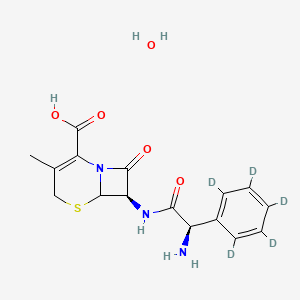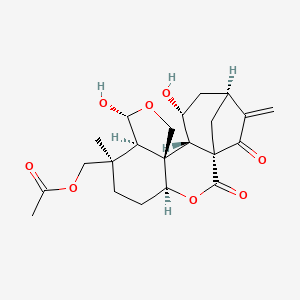
OP-145
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
OP-145 is a synthetic antimicrobial peptide (AMP) similar to the human cathelicidin LL-37. This compound consists of 24 amino acids and has demonstrated antibacterial and cytotoxic properties.
科学的研究の応用
Antibacterial Effects
OP-145, a synthetic antimicrobial peptide derived from the human cathelicidin LL-37, shows significant antibacterial activity, especially against drug-resistant strains. In a study by Ming and Huang (2017), this compound demonstrated strong antibacterial activity against nine methicillin-resistant Staphylococcus aureus (MRSA) strains. The peptide substantially reduced the growth and biofilm formation of these drug-resistant strains, indicating its potential as a new approach in controlling bacterial infections (Ming & Huang, 2017).
Interaction with Membrane Systems
Malanovic et al. (2015) explored the interactions between this compound and membrane systems that mimic bacterial and mammalian cells. This compound was shown to interact differently with membranes depending on their composition, which is crucial for its selective activity against bacteria while being less harmful to human cells. For instance, the peptide caused membrane thinning in bacterial mimics while leading to disintegration in mammalian mimics, showcasing its ability to differentiate between bacterial and human cells (Malanovic et al., 2015).
Membrane Selectivity and Activity
Further research by Malanovic et al. (2014) on the biophysical characterization of this compound revealed its varied interactions with different lipid systems. The study highlighted the peptide's ability to form disk-like aggregates in mammalian mimics and induce a quasi-interdigitated structure in bacterial mimics. Interestingly, a point mutation in the hydrophobic region of this compound was found to enhance its membrane selectivity, indicating the potential for fine-tuning its properties for therapeutic purposes (Malanovic et al., 2014).
Prevention of Biomaterial-Associated Infections
De Breij et al. (2016) focused on preventing biomaterial-associated infections (BAIs) caused by Staphylococcus aureus. They developed an antimicrobial implant-coating by incorporating this compound into a Polymer-Lipid Encapsulation MatriX (PLEX), which released the peptide in a controlled manner. This innovative coating significantly reduced implant colonization and S. aureus-induced BAIs, offering a promising strategy for preventing such infections in clinical settings (De Breij et al., 2016).
特性
分子式 |
C142H246N46O31 |
|---|---|
分子量 |
3093.762 |
外観 |
Off white to light yellow powder |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7R,13S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1150704.png)
![(5R,8R,9R,10R,13R,14R,17S)-17-[(5R)-5,6-dihydroxy-6-methylhept-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1150716.png)


